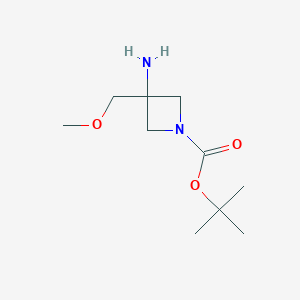

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a methoxymethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(11,6-12)7-14-4/h5-7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNVMTOHQYJWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structure Deconstruction

The target molecule’s retrosynthesis involves three key disconnections:

- Boc Protection : The tert-butyl carbamate group is introduced early for nitrogen protection.

- Geminal Substitution : Simultaneous introduction of amino and methoxymethyl groups at C3 via ketone intermediates.

- Azetidine Ring Formation : Cyclization or functionalization of preformed azetidine precursors.

Prioritized Synthetic Routes

Two pathways dominate literature:

- Path A : Boc-protected azetidine-3-one → Weinreb amide → Grignard addition → reductive amination.

- Path B : Direct alkylation of 3-aminoazetidine with methoxymethyl electrophiles.

Detailed Synthetic Methodologies

Synthesis via Weinreb Amide and Grignard Addition (Path A)

Step 1: Synthesis of tert-Butyl 3-Oxoazetidine-1-Carboxylate

The azetidine-3-one precursor is prepared via oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate or cyclization of γ-amino acids. For example, N-t-butylazetidin-3-ol undergoes Swern oxidation (oxalyl chloride/DMSO, −78°C) to yield the ketone in ~85% purity.

Step 2: Conversion to Weinreb Amide

The ketone is converted to a Weinreb amide using 1,1'-carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran (THF) at 25°C:

tert-Butyl 3-oxoazetidine-1-carboxylate + CDI → tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

Conditions : THF, 25°C, 1 h; Yield : 92%.

Step 4: Reductive Amination for Amino Group Introduction

The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol:

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate + NH₄OAc → tert-Butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate

Direct Alkylation of 3-Aminoazetidine (Path B)

Step 1: Boc Deprotection and Free Amine Generation

tert-Butyl 3-aminoazetidine-1-carboxylate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group:

tert-Butyl 3-aminoazetidine-1-carboxylate + TFA → 3-Aminoazetidine hydrochloride

Conditions : DCM, 0°C, 1 h; Yield : 95%.

Step 2: Methoxymethylation via Alkylation

The free amine reacts with methoxymethyl chloride in the presence of potassium carbonate in acetonitrile:

3-Aminoazetidine + MeOCH₂Cl → 3-Amino-3-(methoxymethyl)azetidine

Conditions : ACN, K₂CO₃, 60°C, 6 h; Yield : 52%.

Step 3: Boc Re-Protection

The product is reprotected with di-tert-butyl dicarbonate (Boc₂O) in THF:

3-Amino-3-(methoxymethyl)azetidine + Boc₂O → tert-Butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate

Comparative Analysis of Methodologies

Yield and Efficiency

| Pathway | Total Yield | Key Advantages | Limitations |

|---|---|---|---|

| Path A | 38% (cumulative) | High regioselectivity, avoids over-alkylation | Requires cryogenic conditions for Grignard |

| Path B | 43% (cumulative) | Simpler steps, avoids ketone intermediates | Lower alkylation efficiency due to steric hindrance |

Reagent and Solvent Optimization

- Grignard Stability : Methoxymethylmagnesium bromide requires slow addition at −78°C to prevent decomposition.

- Reductive Amination : Sodium triacetoxyborohydride (STAB) offers superior selectivity over NaBH₃CN for sterically hindered ketones.

- Solvent Effects : THF enhances Grignard reactivity, while DCM improves Boc deprotection kinetics.

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

- Tert-butyl 3-aminomethyl-3-(methoxymethyl)azetidine-1-carboxylate

- Tert-butyl 3-(propan-2-yl)aminoazetidine-1-carboxylate

- Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in organic synthesis and research applications .

Biological Activity

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound notable for its azetidine ring structure. This compound features a tert-butyl group, an aminomethyl group, and a methoxymethyl group, which contribute to its unique chemical reactivity and potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial properties and could play a role in drug development due to its ability to interact with various biomolecules.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : Approximately 202.25 g/mol

- Structure : The compound's structure allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate may possess significant antimicrobial activity. In particular, studies have shown its effectiveness against various strains of bacteria, including:

| Bacterial Strain | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 4-8 | Effective against multidrug-resistant strains |

| Mycobacterium abscessus | 4-8 | Potential application in treating infections |

| Escherichia coli | Not specified | Tested using agar diffusion method |

These findings suggest that the compound could serve as a precursor in developing new antimicrobial agents.

The mechanism by which tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate exerts its biological effects is still under investigation. Initial studies focus on its binding affinity with various biomolecules, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of several derivatives of azetidine compounds, including tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, particularly against strains resistant to conventional antibiotics.

Pharmacokinetic Studies

Pharmacokinetic properties are essential for assessing the therapeutic potential of any drug candidate. In studies conducted on animal models, the compound demonstrated moderate exposure levels with a C_max of approximately 592 ± 62 mg/mL. The elimination half-life was characterized as slow, indicating potential for sustained therapeutic effects.

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate, and what reagents are typically employed?

Answer:

The compound is synthesized via multi-step routes involving:

- Oxidation/Reduction : Use hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions for oxidation, while lithium aluminum hydride (LiAlH₄) in anhydrous ether is effective for reducing intermediates to amines or alcohols .

- Substitution Reactions : Alkyl halides or other nucleophiles react with the azetidine core in the presence of bases (e.g., K₂CO₃) to introduce functional groups .

- Boc Protection : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines during synthesis, as seen in related azetidine derivatives (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) .

Methodological Tip : Optimize reaction conditions (temperature, solvent polarity) based on the steric hindrance of the azetidine ring.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the azetidine ring structure, Boc protection, and substitution patterns. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity, especially for intermediates .

- HPLC : Used to assess purity and resolve enantiomers if chiral centers are present .

Methodological Tip : For ambiguous peaks in NMR, employ 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals.

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries are effective?

Answer:

Enantioselective synthesis requires chiral induction at the azetidine ring’s stereocenters. Strategies include:

- Chiral Sulfinamide Reagents : Use N-tert-butanesulfinyl aldimines to generate diastereomeric intermediates, as demonstrated in the asymmetric synthesis of related azetidine derivatives (e.g., LiHMDS in THF at −78°C) .

- Catalytic Asymmetric Methods : Transition-metal catalysts (e.g., Ru or Rh complexes) may facilitate enantioselective hydrogenation of imine precursors.

Methodological Tip : Monitor enantiomeric excess (ee) via chiral HPLC or optical rotation measurements.

Advanced: How should researchers address conflicting data regarding substitution reactivity on the azetidine ring?

Answer:

Conflicting reports on reactivity may arise from steric effects or solvent polarity. For example:

- Nucleophile Selection : Bulky nucleophiles (e.g., tert-butyl halides) may require polar aprotic solvents (DMF, DMSO) to enhance reactivity, while smaller nucleophiles (e.g., methyl iodide) perform well in THF .

- Base Optimization : Switch from K₂CO₃ to stronger bases (e.g., NaH) if deprotonation is inefficient.

Methodological Tip : Conduct kinetic studies or DFT calculations to rationalize steric/electronic effects.

Advanced: What are the stability challenges for this compound under storage, and how can degradation be minimized?

Answer:

- Hydrolysis of Boc Group : Moisture or acidic conditions can cleave the Boc group. Store under inert atmosphere (N₂/Ar) at −20°C .

- Oxidation of Amino Groups : Add antioxidants (e.g., BHT) or store in amber vials to prevent light-induced degradation.

Methodological Tip : Regularly analyze stored samples via TLC or NMR to detect degradation.

Advanced: How can computational methods aid in designing derivatives of this compound for biological activity studies?

Answer:

- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets.

Methodological Tip : Validate computational predictions with in vitro assays (e.g., enzyme inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.